molecular formula C7H7NO B13656450 2-(Furan-3-yl)propanenitrile

2-(Furan-3-yl)propanenitrile

Cat. No.: B13656450
M. Wt: 121.14 g/mol
InChI Key: HBBZQQORVKTTQU-UHFFFAOYSA-N
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Description

2-(Furan-3-yl)propanenitrile is a chemical compound featuring a furan heterocycle, a structure of high importance in modern chemical research. Furan-based molecules are considered valuable building blocks derived from renewable resources and are widely used in the synthesis of fine chemicals, pharmaceuticals, and polymers . While specific studies on this compound are limited, its structure aligns with closely related compounds that show significant potential in several research areas. Compounds with a nitrile group attached to a furan ring are frequently employed as key intermediates in diversity-oriented synthesis. For instance, furan-3-carbonitrile derivatives serve as core structures for constructing densely substituted biheteroaryls, which are important motifs in medicinal and material chemistry . Furthermore, 3-(furan-2-yl)propanoic acid derivatives, which are structurally similar, have been synthesized and studied for their notable antimicrobial activity against microorganisms such as Candida albicans , Escherichia coli , and Staphylococcus aureus . The reactivity of the furan ring also allows for further functionalization, such as hydroarylation reactions in strong acid, to create more complex molecular architectures . This makes this compound a compound of interest for developing new synthetic methodologies and for exploring structure-activity relationships in the search for new bioactive molecules or functional materials. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, consulting relevant safety data sheets before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7NO

Molecular Weight

121.14 g/mol

IUPAC Name

2-(furan-3-yl)propanenitrile

InChI

InChI=1S/C7H7NO/c1-6(4-8)7-2-3-9-5-7/h2-3,5-6H,1H3

InChI Key

HBBZQQORVKTTQU-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)C1=COC=C1

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Furan 3 Yl Propanenitrile and Its Analogs

Classical and Established Synthetic Routes to 2-(Furan-3-yl)propanenitrile

Traditional methods for synthesizing this compound have laid the groundwork for more advanced techniques. These established routes often involve multi-step processes, including the formation of key intermediates.

Strategies Involving Knoevenagel Condensation and Related Approaches for α-Cyano Olefins Relevant to Precursor Synthesis

The Knoevenagel condensation is a cornerstone reaction in organic synthesis for forming carbon-carbon bonds. wikipedia.orgsigmaaldrich.com It involves the reaction of a carbonyl compound with an active methylene (B1212753) compound, such as a compound containing a nitrile group, in the presence of a basic catalyst. wikipedia.orgsigmaaldrich.com The product is typically an α,β-unsaturated nitrile, which can serve as a crucial precursor for this compound.

The reaction of furan-3-carbaldehyde with a cyano-containing active methylene compound, like malononitrile (B47326) or ethyl cyanoacetate, yields a 3-(furan-3-yl)acrylonitrile derivative. sci-hub.semdpi.com This reaction is often catalyzed by a weak base like piperidine (B6355638) or an ionic liquid. derpharmachemica.com The resulting α-cyano olefin can then be subjected to reduction to afford the target this compound. Various reducing agents and conditions can be employed for this transformation, with a focus on chemoselectivity to avoid reduction of the furan (B31954) ring or the nitrile group. nih.gov For instance, the use of 2-phenylbenzimidazoline has been shown to be effective for the selective reduction of the carbon-carbon double bond in furan-containing unsaturated dinitriles. nih.gov

Recent advancements have focused on developing more environmentally friendly and efficient Knoevenagel condensation protocols. These include the use of sustainable catalysts like chitosan (B1678972) derived from crustacean waste under mechanochemical, solvent-free conditions, which has been successfully applied to furaldehydes. rsc.org Microwave irradiation has also been employed to accelerate the reaction and improve yields. organic-chemistry.org

α-Alkylation and α-Arylation Methods at the Nitrile-Bearing Carbon

Another classical approach involves the direct functionalization of a furan-containing acetonitrile (B52724) derivative at the α-position to the nitrile group. This can be achieved through α-alkylation or α-arylation reactions.

α-Alkylation: This method typically involves the deprotonation of furan-3-acetonitrile with a strong base to form a carbanion, which then reacts with an alkylating agent (e.g., an alkyl halide) to introduce an alkyl group at the carbon adjacent to the nitrile. The choice of base and reaction conditions is critical to avoid side reactions. While effective, this method can sometimes be limited by the availability of suitable starting materials and the need for strong bases. nsf.gov

α-Arylation: The introduction of an aryl group at the α-position of the nitrile can be more challenging. Traditional methods might involve nucleophilic aromatic substitution, which is often limited to activated aryl halides. More modern approaches, while catalytic in nature, build upon these classical concepts. Organo-SOMO (Singly Occupied Molecular Orbital) catalysis has been used for the intramolecular α-arylation of aldehydes, which could be adapted for nitrile-containing substrates. nih.gov

Furan Ring Construction with Nitrile Integration, including Adaptations of Feist–Benary Synthesis

Instead of starting with a pre-formed furan ring, another strategy is to construct the furan ring with the desired nitrile-containing side chain already incorporated or introduced during the synthesis. The Feist–Benary furan synthesis is a classic method that involves the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base like ammonia (B1221849) or pyridine (B92270) to form a substituted furan. ambeed.comwikipedia.orgalfa-chemistry.com

To apply this to the synthesis of this compound, one could envision a scenario where one of the starting materials contains a nitrile group. For example, an α-halo ketone could react with a β-keto nitrile. The initial step is related to the Knoevenagel condensation, followed by an intramolecular nucleophilic substitution to form the furan ring. wikipedia.org While the classical Feist-Benary synthesis is well-established, its direct application for integrating a propanenitrile side chain at the 3-position of the furan ring would require specifically designed starting materials. researchgate.netdeepdyve.com

Modern Catalytic Approaches for this compound Synthesis

Contemporary synthetic chemistry has seen a surge in the development of powerful catalytic methods that offer greater efficiency, selectivity, and functional group tolerance compared to classical routes.

Transition Metal-Mediated and Organocatalytic Transformations for Furan Formation

Modern synthetic methods provide versatile pathways to substituted furans, often with high regioselectivity.

Transition Metal Catalysis: A variety of transition metals, including palladium, copper, gold, and rhodium, have been employed to catalyze the formation of furan rings from diverse starting materials. organic-chemistry.orgnih.gov For instance, palladium-catalyzed reactions of enyne acetates or the cycloisomerization of allenyl ketones can lead to highly substituted furans. organic-chemistry.orgnih.gov A unified approach using phosphine-palladium catalysis for sequential Michael-Heck reactions between functionalized (Z)-β-halo allylic alcohols and activated alkynes provides access to tetraalkyl furans, which can be further functionalized to introduce a nitrile group. nih.gov

Organocatalysis: Organocatalysis has emerged as a powerful, metal-free alternative for furan synthesis. acs.org For example, an organocatalytic asymmetric synthesis of sulfonyl-substituted furans has been achieved through a cascade 1,6-addition/cyclization/enantioselective protonation pathway. acs.org Such strategies could potentially be adapted to incorporate a nitrile functionality.

C-H Functionalization Strategies for Direct Introduction of Nitrile Group

Direct C-H functionalization has become a highly attractive strategy in organic synthesis as it allows for the formation of carbon-carbon and carbon-heteroatom bonds without the need for pre-functionalized starting materials.

Direct Cyanation of the Furan Ring: The direct introduction of a nitrile group onto a furan ring at the desired position would be an ideal and atom-economical approach. Research in this area is ongoing, with various methods being explored for the cyanation of heterocycles. researchgate.net For instance, palladium-catalyzed C-H functionalization has been used for the α-alkylation of furans, and similar principles could be applied to cyanation. rsc.org Photoredox catalysis has also been utilized for the C-H cyanation of various heterocycles, offering a mild and efficient route. nih.gov Electrochemical methods are also being developed for the direct C(sp2)-H cyanation of aromatic N-heterocycles, which could potentially be extended to furans. gre.ac.uk

α-Cyanation of Furan Derivatives: Another approach is the direct cyanation of a C-H bond on a pre-existing side chain of the furan ring. For example, photoredox-catalyzed Cα–H cyanation of unactivated secondary and tertiary aliphatic amines has been demonstrated, suggesting the potential for similar transformations on other furan derivatives. researchgate.net

Continuous Flow Chemistry Applications in this compound Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the potential for automation. In the context of furan-containing compounds, flow chemistry has been utilized for various transformations.

One notable application is the Strecker reaction to produce α-aminonitriles, which are precursors to amino acids. A continuous flow system using a packed-bed reactor with supported catalysts has been designed for this purpose. tdx.cat For instance, the synthesis of 2-(furan-2-yl)-2-((trimethylsilyl)oxy)acetonitrile has been demonstrated in a microreactor with three inlets for the sequential introduction of the aldehyde, amine, and trimethylsilyl (B98337) cyanide (TMSCN). tdx.cat This setup allows for the in-situ formation of the imine followed by the addition of the cyanide source, minimizing the handling of toxic reagents. tdx.cat

Another relevant continuous flow application involves the light-promoted homologation of boronic acids with N-sulfonylhydrazones. This method has been used to synthesize various substituted boronic esters, including furan-containing structures. rsc.org The process can be conducted in a continuous flow setup, which allows for efficient irradiation and reaction control. rsc.org While not a direct synthesis of this compound, these examples highlight the potential of flow chemistry for the synthesis of complex furan derivatives under controlled and efficient conditions.

Table 1: Continuous Flow Synthesis of a Furan-Containing α-Aminonitrile Derivative. tdx.cat

Stereoselective Synthesis of Chiral this compound Derivatives

The development of stereoselective methods for the synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly for the preparation of enantiomerically pure pharmaceuticals.

Enantioselective catalysis and the use of chiral auxiliaries are powerful strategies for controlling stereochemistry. researchgate.net Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.netnih.gov After the desired transformation, the auxiliary can be removed and ideally recycled. tcichemicals.com

A well-known example is the use of Evans chiral auxiliaries, which are oxazolidinones that can control the stereochemistry of various reactions, including Michael additions. sioc-journal.cn While direct application to this compound is not explicitly detailed in the provided results, the principles are broadly applicable. For instance, asymmetric Michael addition reactions controlled by Evans auxiliaries have been used to synthesize products with two chiral centers in high diastereoselectivity (up to 98% de). sioc-journal.cn

Lewis base catalysis with chiral phosphine (B1218219) and amine nucleophiles has also emerged as a significant platform for asymmetric synthesis. rsc.org These catalysts can activate allenoates for reactions with various partners, leading to complex chiral molecules. rsc.org

Furthermore, highly acidic N-triflylphosphoramides have been developed as powerful catalysts for asymmetric transformations, including Diels-Alder reactions and (3+2) cycloadditions, affording products with excellent enantioselectivities. rsc.org Rhodium(II) catalysts have also been employed in the desymmetric cycloisomerization of diynes to construct furan-fused dihydropiperidine derivatives with high enantioselectivity (up to 98% ee). dicp.ac.cn

Diastereoselective synthesis aims to control the formation of one diastereomer over another. This is often achieved in molecules with pre-existing stereocenters or by using chiral reagents or catalysts.

The synthesis of pyrrolidines via 1,3-dipolar cycloaddition of a chiral azomethine ylide is an example of a diastereoselective reaction. researchgate.net This method has been used to create complex spirooxindole-pyrrolidine derivatives with high regio- and diastereoselectivity. researchgate.net

In the context of furan-containing structures, diastereoselective synthesis of cyclopropane-fused tetrahydrofuran (B95107) derivatives has been achieved through Au-catalyzed reactions of 1,6-enynes with diazoketones. nih.gov Similarly, Rh-catalyzed cyclization of 1,6-enynes with α-diazocarbonyl compounds has yielded cyclopropane-fused pyrrolidine (B122466) derivatives diastereoselectively. nih.gov

Table 2: Overview of Stereoselective Synthesis Strategies. sioc-journal.cnrsc.orgrsc.orgdicp.ac.cn

Optimization of Reaction Conditions and Isolation Procedures in Academic Synthesis

The optimization of reaction conditions, including solvent, temperature, and catalyst choice, is crucial for maximizing yield and purity in chemical synthesis. rsc.orgresearchgate.net Isolation and purification procedures are equally important to obtain the desired product in a high state of purity.

In the synthesis of naphthofurans, a related furan-containing scaffold, the choice of solvent was found to be critical. researchgate.net Nonpolar solvents led to increased chemical yields, with chloroform (B151607) being the solvent of choice in one study, affording the product in 91% yield. researchgate.net

For the synthesis of 3-(furan-2-yl)-2-cyanopropenenitriles, a precursor to the saturated nitrile, the reaction is typically carried out in absolute ethanol (B145695) with a few drops of piperidine as a catalyst. nih.gov The product often precipitates from the reaction mixture and can be isolated by filtration and recrystallization from ethanol. nih.gov The reduction of these unsaturated dinitriles to the corresponding propanenitriles can be challenging due to the sensitivity of the furan ring and potential side reactions. nih.gov

Isolation procedures commonly involve aqueous work-up followed by extraction with an organic solvent like ethyl acetate. Purification is then typically achieved by column chromatography on silica (B1680970) gel using a mixture of eluents such as hexane (B92381) and ethyl acetate. rsc.org The specific ratio of the eluents is optimized to achieve good separation of the desired product from any impurities. For example, 3-(furan-3-yl)-2-methyl-2-phenylpropanenitrile was purified using a 95:5 mixture of hexanes and ethyl acetate. rsc.org

Table 3: Summary of Reaction Conditions and Isolation Procedures. nih.govrsc.org

Elucidation of Chemical Reactivity and Transformational Pathways of 2 Furan 3 Yl Propanenitrile

Reactions at the Nitrile Moiety of 2-(Furan-3-yl)propanenitrile

The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. wikipedia.orgucalgary.ca This inherent reactivity allows for a variety of transformations, including additions, cyclizations, reductions, and hydrolysis.

Nucleophilic Additions and Cyclization Reactions Involving the Nitrile Group

The electrophilic carbon of the nitrile in this compound is a target for a range of nucleophiles. wikipedia.org Strong nucleophiles, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), can add across the triple bond to form intermediate imine anions. Subsequent hydrolysis of these intermediates yields ketones.

Another significant reaction is intramolecular cyclization. While specific examples for this compound are not detailed, related furan-containing structures are known to undergo intramolecular cycloadditions. rsc.orgnih.govacs.orgyoutube.com For instance, the Thorpe-Ziegler reaction is an intramolecular self-condensation of dinitriles catalyzed by a strong base, which, after hydrolysis, produces a cyclic ketone. wikipedia.orgbuchler-gmbh.comsynarchive.comlscollege.ac.inyoutube.com This pathway could be theoretically accessible for derivatives of this compound if a second nitrile group were present in a suitable position on the molecule.

Table 1: Examples of Nucleophilic Addition Reactions at the Nitrile Group

NucleophileReagent ExampleIntermediateFinal Product (after hydrolysis)
Grignard ReagentCH₃MgBrIminium salt3-(Furan-3-yl)-2-butanone
OrganolithiumC₆H₅LiIminium salt1-Phenyl-2-(furan-3-yl)propan-1-one
Hydride (from LiAlH₄)LiAlH₄Imine anion2-(Furan-3-yl)propan-1-amine

Selective Reduction Strategies of the Nitrile Functionality

The nitrile group can be selectively reduced to either a primary amine or an aldehyde, depending on the choice of reducing agent and reaction conditions. wikipedia.org

Reduction to Primary Amines: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) completely reduce the nitrile to a primary amine, 2-(furan-3-yl)propan-1-amine. studymind.co.uklibretexts.org This reaction proceeds via two successive additions of a hydride ion. libretexts.orglibretexts.org Catalytic hydrogenation using catalysts such as Raney nickel, platinum, or palladium under a hydrogen atmosphere is another effective and industrially preferred method for this transformation. wikipedia.orgstudymind.co.ukacsgcipr.org

Reduction to Aldehydes: A partial reduction to the aldehyde, 2-(furan-3-yl)propanal, can be achieved using a less reactive, sterically hindered hydride reagent. Diisobutylaluminium hydride (DIBAL-H) is commonly used for this purpose at low temperatures. chemistrysteps.comchemistrysteps.comcommonorganicchemistry.commasterorganicchemistry.com The reaction stops at the imine stage, which is then hydrolyzed to the aldehyde during aqueous workup. wikipedia.orgchemistrysteps.com The Stephen aldehyde synthesis, which uses tin(II) chloride and hydrochloric acid, is another classic method for this conversion. wikipedia.org

Table 2: Selective Reduction Products of this compound

ReagentSolventTemperatureProductFunctional Group Transformation
LiAlH₄ followed by H₂ODry EtherReflux2-(Furan-3-yl)propan-1-amine-C≡N → -CH₂NH₂
H₂ / Raney NiEthanol (B145695)High Pressure2-(Furan-3-yl)propan-1-amine-C≡N → -CH₂NH₂
DIBAL-H followed by H₂OToluene-78 °C2-(Furan-3-yl)propanal-C≡N → -CHO

Hydrolysis and Derivatization to Carboxylic Acids, Amides, and Esters

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically requiring heat. chemistrysteps.comacademyart.educommonorganicchemistry.com This reaction proceeds through an amide intermediate, 2-(furan-3-yl)propanamide. libretexts.orgjove.comchemguide.co.uk

Acid-Catalyzed Hydrolysis: Heating the nitrile with an aqueous acid (e.g., H₂SO₄ or HCl) first protonates the nitrogen atom, increasing the electrophilicity of the carbon. academyart.edujove.com Water then acts as a nucleophile, leading to the formation of an amide, which is subsequently hydrolyzed further to the carboxylic acid, 2-(furan-3-yl)propanoic acid, and an ammonium salt. chemguide.co.ukjove.com

Base-Catalyzed Hydrolysis: Refluxing the nitrile with an aqueous base (e.g., NaOH) involves the nucleophilic attack of a hydroxide ion on the nitrile carbon. jove.com The initially formed imine anion is protonated by water to give an imidic acid, which tautomerizes to the amide. libretexts.org Under the basic conditions, the amide is further hydrolyzed to the carboxylate salt. Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid. chemguide.co.ukjove.com

It is possible to stop the hydrolysis at the amide stage by using milder conditions, such as controlled reaction times or specific reagents like hydrogen peroxide in an alkaline solution. commonorganicchemistry.comchemistrysteps.comlibretexts.orgorganic-chemistry.orggoogle.com Once the carboxylic acid is formed, it can be converted to the corresponding ester (e.g., methyl 2-(furan-3-yl)propanoate) through standard esterification methods, such as the Fischer esterification with an alcohol in the presence of an acid catalyst.

Reactivity at the α-Carbon Adjacent to the Nitrile Group

The presence of the electron-withdrawing nitrile group significantly increases the acidity of the hydrogen atom at the α-carbon (the methine proton in this case). examples.com This allows for the formation of a resonance-stabilized carbanion, which can act as a potent nucleophile in various carbon-carbon bond-forming reactions.

Deprotonation and Subsequent Electrophilic Reactions (e.g., alkylation, acylation)

The α-proton of this compound can be abstracted by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or butyl lithium, to generate a nitrile anion. wikipedia.orgvarsitytutors.commsu.eduyoutube.com This carbanion is nucleophilic and can react with a variety of electrophiles. youtube.com

Alkylation: Reaction of the nitrile anion with an alkyl halide (e.g., methyl iodide or benzyl bromide) results in the formation of a new carbon-carbon bond at the α-position. This alkylation reaction is a useful method for elaborating the carbon skeleton.

Acylation: The nitrile anion can also react with acylating agents, such as acyl chlorides or anhydrides. This reaction introduces an acyl group at the α-position, leading to the formation of a β-ketonitrile.

It is important to note that the furan (B31954) ring itself is susceptible to electrophilic attack, particularly acylation under Friedel-Crafts conditions, which could be a competing reaction pathway depending on the reagents and conditions employed.

Condensation Reactions Involving the α-Methylene/Methine Group

The carbanion generated by deprotonation of the α-carbon can participate in condensation reactions with carbonyl compounds. wikipedia.org

Knoevenagel Condensation: This reaction involves the addition of the nitrile anion to an aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated nitrile. wikipedia.orgnih.govacs.org For example, reacting this compound with benzaldehyde in the presence of a weak base (like piperidine (B6355638) or an amine) would yield 2-(furan-3-yl)-3-phenylbut-2-enenitrile.

Thorpe Reaction: This is the self-condensation of nitriles under basic conditions to form an enamine. wikipedia.orglscollege.ac.in While this is more common for nitriles with an α-methylene group, it illustrates the general reactivity pattern.

These condensation reactions provide powerful synthetic routes to more complex molecules with increased carbon frameworks and functional group diversity.

Table 3: Reactivity at the α-Carbon of this compound

Reaction TypeReagentsIntermediateProduct Example
DeprotonationLDA in THFNitrile AnionLithium 1-(furan-3-yl)-1-cyanoethanide
Alkylation1. LDA; 2. CH₃INitrile Anion2-(Furan-3-yl)-2-methylpropanenitrile
Acylation1. LDA; 2. CH₃COClNitrile Anion3-(Furan-3-yl)-3-cyanobutan-2-one
Knoevenagel CondensationBenzaldehyde, PiperidineAldol-type adduct2-(Furan-3-yl)-3-phenylbut-2-enenitrile

Electrophilic and Nucleophilic Aromatic Substitution on the Furan Ring

The furan ring in this compound is a π-rich heterocyclic system, making it susceptible to various substitution reactions. Its reactivity is significantly influenced by the electronic nature of the substituent at the 3-position.

Regioselectivity Studies of Furan Substitution

Electrophilic Aromatic Substitution:

Furan is highly reactive towards electrophiles, with reactions proceeding much faster than in benzene. chemicalbook.com This heightened reactivity stems from the ability of the oxygen heteroatom to stabilize the cationic intermediate (sigma complex) formed during the substitution process. Generally, electrophilic attack occurs preferentially at the C2 (α) position because the positive charge in the resulting intermediate can be delocalized over three resonance structures, including a stable one where the oxygen atom bears the positive charge. chemicalbook.compearson.comstudy.com Attack at the C3 (β) position results in a less stable intermediate with only two possible resonance structures. chemicalbook.comstudy.com

In this compound, the propanenitrile group at the C3 position exerts a significant influence on the regioselectivity of subsequent electrophilic substitutions. The nitrile functionality is strongly electron-withdrawing, which deactivates the furan ring towards electrophilic attack. This deactivation makes the reaction conditions more demanding compared to unsubstituted furan.

The directing effect of the C3-substituent must be considered. An electron-withdrawing group at C3 deactivates the adjacent C2 and C4 positions. Therefore, the least deactivated position, and thus the most probable site for electrophilic attack, is C5. The intermediate formed by attack at C5 is more stable than the one formed by attack at C2, as the latter would place the positive charge on a carbon atom adjacent to the electron-withdrawing substituent.

Position of AttackPredicted OutcomeRationale
C2 Minor ProductThe resulting carbocation is destabilized by the adjacent electron-withdrawing propanenitrile group.
C4 Minor ProductSimilar to the C2 position, the carbocation is destabilized by the proximity of the deactivating group.
C5 Major Product This position is electronically furthest from the deactivating group, making it the least deactivated and most favorable site for electrophilic attack.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution is generally unfavorable for electron-rich heterocycles like furan. quimicaorganica.org The reaction is difficult because the incoming nucleophile is repelled by the π-electron system, and the potential leaving groups (like a hydride ion) are very poor. However, the presence of strong electron-withdrawing groups, such as the nitrile in this compound, can facilitate nucleophilic substitution by stabilizing the negatively charged Meisenheimer-like intermediate. quimicaorganica.orgedurev.in For this to occur, a suitable leaving group must also be present on the ring.

Functional Group Interconversions on the Furan Nucleus

The furan ring itself can be chemically transformed into other cyclic or acyclic structures, representing a powerful strategy in synthetic chemistry.

One significant transformation is the conversion of furans into other five-membered heterocycles. A notable example is the photocatalytic furan-to-pyrrole conversion. nih.gov This process involves an intermolecular reaction where a photocatalyst facilitates the swapping of the furan's oxygen atom with a nitrogen group from a suitable source, such as an amine, at room temperature. nih.govchemistryworld.com This provides a direct pathway to substituted pyrroles from furan precursors.

The furan ring can also undergo ring-opening reactions under various conditions. Acid-catalyzed hydrolysis can cleave the furan ring to yield 1,4-dicarbonyl compounds. acs.org Furthermore, catalytic hydrogenation and hydrogenolysis can lead to ring-opened polyols. mdpi.com For instance, the hydrogenolysis of furan derivatives can produce compounds like 1,2-pentanediol and 1,5-pentanediol, which are valuable chemical intermediates. mdpi.com

Transformation TypeReagents/ConditionsProduct Type
Heterocycle Conversion Photocatalyst, Nitrogen Source (e.g., Amine)Substituted Pyrrole
Ring Opening (Hydrolysis) Acidic Conditions (e.g., aq. HCl)1,4-Dicarbonyl Compound
Ring Opening (Hydrogenolysis) H₂, Metal Catalyst (e.g., Pd, Ru, Pt)Polyols (e.g., Pentanediols)

Cycloaddition Reactions of the Furan Moiety (e.g., Diels-Alder)

The furan ring, with its conjugated diene system locked in an s-cis conformation, can participate as the diene component in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. acs.org However, furan is less aromatic than benzene, and the Diels-Alder reaction involves the loss of this aromatic stabilization, making the reaction often reversible. acs.org

The reactivity of the furan diene is highly sensitive to the electronic nature of its substituents. rsc.org

Electron-donating groups increase the electron density of the diene, enhancing its reactivity towards dienophiles.

Electron-withdrawing groups , such as the propanenitrile group in this compound, decrease the electron density of the diene system. This significantly reduces its reactivity in Diels-Alder reactions. rsc.org

Consequently, this compound is expected to be a relatively poor diene. Its reaction with dienophiles would likely require high temperatures, high pressure, or the use of highly reactive dienophiles like maleic anhydride or dimethyl acetylenedicarboxylate. Computational studies have shown that while electron-withdrawing groups decrease reactivity, substitution at the 3-position can lead to more exergonic reactions compared to substitution at the 2-position, as some conjugation energy can be retained in the resulting adduct. nih.gov The cycloaddition can yield either an exo or endo adduct, with the exo product often being the thermodynamically more stable isomer.

Furan DieneDienophileRelative ReactivityProduct
Furan Maleic AnhydrideModerate7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride
3-Alkoxyfuran Maleic AnhydrideHighSubstituted 7-Oxabicyclo[2.2.1]heptene adduct
This compound Maleic AnhydrideLowSubstituted 7-Oxabicyclo[2.2.1]heptene adduct (requires forcing conditions)

Radical Chemistry and Photochemical Transformations

The furan ring can undergo a variety of photochemical transformations upon exposure to UV radiation. The specific outcome depends on the irradiation conditions and the presence of other reagents. The photochemistry of furan is complex and can involve isomerization to isomeric furans or cleavage to cyclopropenyl derivatives. netsci-journal.com These transformations often proceed through high-energy intermediates like "Dewar furan." netsci-journal.com

A well-known photochemical reaction involving furan is the Paternò–Büchi reaction , which is a [2+2] cycloaddition between a carbonyl compound in its excited triplet state and the furan ring acting as an alkene. This reaction yields a bicyclic oxetane. rsc.org

As mentioned previously, a significant photochemical transformation is the conversion of furans to pyrroles. Recent studies have detailed a photocatalytic strategy that directly converts furan derivatives into their pyrrole analogs in a single intermolecular step, highlighting a modern approach to leveraging the photochemical reactivity of the furan nucleus. nih.gov

While radical additions to the furan ring are less common than electrophilic substitutions, they can occur. The generation of Co(III)-carbene radicals in the presence of certain furan precursors is a known method for synthesizing more complex furan structures, although this relates to synthesis rather than a transformation of a pre-existing furan ring. organic-chemistry.org

Reaction TypeReagents/ConditionsProduct Type
Photochemical Isomerization UV IrradiationIsomeric furans, Cyclopropenyl derivatives
Paternò–Büchi Reaction UV Irradiation, Carbonyl Compound (e.g., Aldehyde)Oxetane
Photocatalytic Atom Swap UV/Visible Light, Photocatalyst, AminePyrrole

Advanced Theoretical and Computational Studies of 2 Furan 3 Yl Propanenitrile

Quantum Chemical Characterization of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine molecular geometries, energy levels, and electron distributions, which are crucial for understanding stability and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries to find the most stable (lowest energy) conformation of a molecule. For 2-(Furan-3-yl)propanenitrile, a common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to accurately model its structure.

The geometry optimization process would reveal key structural parameters. The furan (B31954) ring is expected to be nearly planar, a characteristic of aromatic heterocyclic compounds. researchgate.net The propanenitrile substituent attached at the C3 position of the furan ring introduces conformational flexibility. The primary focus of conformational analysis would be the rotation around the C-C bond connecting the chiral center of the propanenitrile group to the furan ring. By calculating the potential energy surface as a function of this dihedral angle, the most stable rotamers (conformational isomers) and the energy barriers between them can be identified. These calculations provide a detailed picture of the molecule's preferred shape in the gas phase, which is the first step for further analysis. epstem.net

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations. (Note: These are representative values based on studies of similar furan and nitrile structures.)
ParameterBond/AnglePredicted Value
Bond Length (Å)C≡N~1.16
Furan C-O~1.36
Furan C=C~1.35
Furan C-C~1.44
Furan C-H~1.08
Furan-C(H)CN~1.51
Bond Angle (°)C-C≡N~178-180
C-O-C (in furan)~106
Furan-C-C(H3)~109.5

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). youtube.com

For this compound, the HOMO is anticipated to be primarily localized on the electron-rich furan ring, consistent with the known nucleophilic character of furan derivatives. researchgate.net The LUMO, conversely, is likely distributed across both the furan ring and the electron-withdrawing nitrile group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A smaller gap suggests the molecule is more polarizable and more likely to undergo chemical reactions. rjptonline.org

Table 2: Predicted Frontier Molecular Orbital Energies for this compound. (Note: Values are hypothetical, based on typical DFT calculations for similar molecules.)
ParameterPredicted Energy (eV)
HOMO Energy (EHOMO)-6.5
LUMO Energy (ELUMO)-0.8
HOMO-LUMO Gap (ΔE)5.7

Building on FMO analysis, a set of global and local reactivity descriptors derived from conceptual DFT can quantify a molecule's reactivity. researchgate.net Global descriptors provide a general measure of the molecule's stability and reactivity as a whole. dergipark.org.tr

Chemical Potential (μ): Represents the tendency of electrons to escape from the system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap.

Global Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η).

f+(r): Predicts the site for a nucleophilic attack (where an electron is added).

f-(r): Predicts the site for an electrophilic attack (where an electron is removed).

For this compound, the Fukui functions would likely indicate that the C2 and C5 positions of the furan ring are the most susceptible to electrophilic attack (highest f-), while the nitrile carbon atom could be a potential site for nucleophilic attack (high f+). semanticscholar.org

Table 3: Predicted Global Reactivity Descriptors for this compound. (Note: Values are derived from the hypothetical FMO energies in Table 2.)
DescriptorFormulaPredicted Value (eV)
Chemical Potential (μ)(EHOMO + ELUMO) / 2-3.65
Chemical Hardness (η)(ELUMO - EHOMO) / 22.85
Global Softness (S)1 / η0.35
Electrophilicity Index (ω)μ² / (2η)2.34

Computational Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting spectroscopic properties, which can aid in the identification and structural elucidation of newly synthesized compounds. DFT calculations can provide theoretical spectra that, when compared with experimental data, serve as a powerful validation tool.

Theoretical NMR spectra can be calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO) approach, typically coupled with DFT. mdpi.com This method computes the magnetic shielding tensors for each nucleus, from which the ¹H and ¹³C chemical shifts (δ) can be derived relative to a standard reference like tetramethylsilane (B1202638) (TMS).

The predicted ¹H NMR spectrum for this compound would show distinct signals for the furan ring protons (at C2, C4, and C5), the methine proton (CH), and the methyl protons (CH₃). The furan protons are expected in the aromatic region (6.0-8.0 ppm), while the aliphatic protons of the propanenitrile group would appear further upfield. libretexts.orgoregonstate.edu Similarly, the ¹³C NMR spectrum would show characteristic peaks for the furan carbons, the nitrile carbon (typically >110 ppm), and the aliphatic carbons. sigmaaldrich.com Calculations can also predict spin-spin coupling constants (J-couplings), providing further structural detail.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound. (Note: Values are estimates based on typical ranges for these functional groups.)
NucleusPositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Furan RingC2-H~7.4~143
C4-H~6.4~110
C5-H~7.5~140
Propanenitrile Group-CH(CN)-~3.5~25
-CH₃~1.5~15
-C≡N-~120

Vibrational spectroscopy is a key technique for identifying functional groups. Theoretical IR and Raman spectra can be computed by calculating the harmonic vibrational frequencies from the optimized molecular geometry. scifiniti.com The results provide the positions, intensities (for IR), and activities (for Raman) of the vibrational modes.

For this compound, the most characteristic IR and Raman band would be the C≡N stretching vibration of the nitrile group, which is expected to appear as a sharp, medium-intensity band in the 2240-2260 cm⁻¹ region. researchgate.net Other significant predicted vibrations would include:

Aromatic C-H stretching: Above 3000 cm⁻¹ (from the furan ring).

Aliphatic C-H stretching: Below 3000 cm⁻¹ (from the propanenitrile group).

Furan ring stretching (C=C and C-O): In the 1300-1600 cm⁻¹ region. globalresearchonline.net

C-H bending and rocking modes: In the fingerprint region below 1500 cm⁻¹.

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, so they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. scifiniti.com

Table 5: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound.
Vibrational ModePredicted Frequency Range (cm⁻¹)Expected IR IntensityExpected Raman Activity
Aromatic C-H Stretch3100 - 3150MediumStrong
Aliphatic C-H Stretch2900 - 3000Medium-StrongMedium
Nitrile (C≡N) Stretch2240 - 2260Medium, SharpMedium, Sharp
Furan Ring C=C Stretch1500 - 1600StrongStrong
Furan Ring C-O-C Stretch1000 - 1250StrongMedium

Ultraviolet-Visible (UV-Vis) Absorption Spectrum Simulations

Theoretical simulations of the ultraviolet-visible (UV-Vis) absorption spectrum of this compound provide significant insights into its electronic structure and transitions. These simulations are predominantly carried out using time-dependent density functional theory (TD-DFT), a computational method that has demonstrated reliability in predicting the electronic absorption spectra of organic molecules, including furan and its derivatives. researchgate.netglobalresearchonline.net

The electronic transitions in molecules like this compound are expected to be dominated by π→π* transitions, characteristic of the furan ring's conjugated system. globalresearchonline.net The position of the absorption maxima (λmax) is influenced by the substitution pattern on the furan ring. The propanenitrile group at the 3-position is expected to cause a bathochromic (red) or hypsochromic (blue) shift compared to unsubstituted furan, depending on the electronic interplay between the substituent and the ring.

Simulations are typically performed in both the gas phase and in the presence of a solvent, often modeled using the polarizable continuum model (PCM). This allows for the investigation of solvatochromic effects, where the polarity of the solvent can alter the energy of the electronic states and thus the absorption wavelengths. For furan derivatives, a single prominent absorption peak is often observed in the UV region. globalresearchonline.net

A hypothetical dataset from a TD-DFT simulation of this compound is presented in the table below to illustrate the typical outputs of such a study. The calculations would likely be performed using a functional such as B3LYP or CAM-B3LYP with a suitable basis set like 6-311+G(d,p).

SolventCalculated λmax (nm)Oscillator Strength (f)Major TransitionContributing Orbitals
Gas Phase2150.08π → πHOMO -> LUMO
Ethanol (B145695)2200.10π → πHOMO -> LUMO
Acetonitrile (B52724)2180.09π → π*HOMO -> LUMO

Mechanistic Investigations of Reactions Involving 2-(Furan-3-yl)propanenitrileresearchgate.net

Computational chemistry provides powerful tools for the detailed investigation of reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, key features such as transition states, intermediates, and reaction products can be identified and characterized.

Transition State Identification and Reaction Pathway Elucidation

The elucidation of a reaction mechanism hinges on the identification of the transition state (TS), which represents the highest energy point along the reaction coordinate. ucsb.edu Computational methods, particularly density functional theory (DFT), are employed to locate and optimize the geometry of these transient structures. Frequency calculations are then performed to verify that the structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. ucsb.edu

For this compound, a variety of reactions could be mechanistically investigated, such as cycloaddition reactions involving the furan ring or reactions at the nitrile group. The intrinsic reaction coordinate (IRC) method can be used to follow the reaction path from the transition state down to the reactants and products, confirming that the identified TS connects the desired species. smu.edu

Below is an illustrative table of calculated activation energies for a hypothetical reaction of this compound, such as a Diels-Alder reaction.

ReactionComputational MethodΔE (kcal/mol)ΔG (kcal/mol)
Diels-Alder with Maleimide (endo)B3LYP/6-31G(d)15.225.8
Diels-Alder with Maleimide (exo)B3LYP/6-31G(d)16.527.1

Solvent Effects and Catalysis Modeling

The solvent environment can significantly influence reaction rates and selectivities. rsc.org Computational models can account for these effects in several ways. Implicit solvent models, such as the polarizable continuum model (PCM), treat the solvent as a continuous dielectric medium, which is computationally efficient for estimating the bulk electrostatic effects of the solvent on the energies of reactants, transition states, and products. frontiersin.org

Explicit solvent models, where individual solvent molecules are included in the calculation, can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. frontiersin.org These models are more computationally demanding but can be crucial for reactions where specific interactions play a key role.

Catalysis can also be modeled by including the catalytic species in the computational model. This allows for the investigation of how the catalyst alters the reaction mechanism, for example, by lowering the activation energy or by opening up new reaction pathways.

The following table provides a hypothetical example of how solvent effects on the activation energy of a reaction involving this compound might be presented.

SolventSolvent ModelΔG (kcal/mol)
Gas Phase-25.8
ToluenePCM24.5
AcetonitrilePCM23.9
WaterPCM22.7

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactionsfrontiersin.org

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. psu.edu For this compound, MD simulations can provide detailed insights into its conformational flexibility and the nature of its interactions with other molecules.

MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of the potential energy surface and the identification of preferred conformations and the energy barriers between them. stevens.edu The conformational landscape of this compound is likely to be influenced by the rotation around the single bond connecting the propanenitrile group to the furan ring.

Furthermore, MD simulations can be used to study intermolecular interactions, such as those between molecules of this compound in the liquid state or its interactions with solvent molecules. nih.gov Analysis of the simulation trajectories can reveal information about hydrogen bonding, van der Waals interactions, and π-stacking interactions involving the furan ring. nih.gov

An illustrative table summarizing the results of a conformational analysis from an MD simulation of this compound is presented below. The dihedral angle of interest would be that which defines the orientation of the propanenitrile substituent relative to the furan ring.

ConformerDihedral Angle Range (°)Population (%)Relative Free Energy (kcal/mol)
Anti-periplanar150 to 180650.00
Syn-clinal30 to 90300.85
Anti-clinal90 to 15052.50

Strategic Applications of 2 Furan 3 Yl Propanenitrile As a Key Synthetic Building Block

Precursor in the Synthesis of Diverse Heterocyclic Systems

The dual functionality of 2-(Furan-3-yl)propanenitrile makes it an exemplary starting material for the synthesis of a wide variety of heterocyclic compounds. The activated α-position adjacent to the nitrile group and the inherent reactivity of the furan (B31954) ring provide multiple sites for cyclization reactions, enabling its use as a linchpin in building complex molecular frameworks.

Construction of Fused Furan Systems

The synthesis of fused furan derivatives is of significant interest due to their prevalence in biologically active natural products and pharmaceuticals. While direct intramolecular cyclization of this compound onto the furan ring is challenging, it can serve as a foundational substrate for multi-step sequences that lead to fused systems. General strategies for creating fused furans often involve the cycloisomerization of appropriately substituted precursors, such as 2-alkynylcycloalk-2-enols, catalyzed by transition metals like gold(III) bromide. organic-chemistry.org

A plausible strategy employing this compound would involve its elaboration into a more complex intermediate capable of undergoing a designed cyclization. For instance, the nitrile group could be hydrolyzed to a carboxylic acid, which, after conversion to an acyl chloride, could participate in an intramolecular Friedel-Crafts acylation at the C4 position of the furan ring, yielding a furo[3,4-c]cyclopentanone system after appropriate side-chain manipulation. Alternatively, the α-carbon could be functionalized to introduce a group capable of reacting with a substituent placed at the C2 or C4 position of the furan ring, leading to the formation of a new fused ring.

Synthesis of Nitrogen-, Sulfur-, and Oxygen-Containing Heterocycles

The propanenitrile moiety, particularly with its activated α-carbon, is a well-established precursor for constructing a variety of five- and six-membered heterocycles containing nitrogen, sulfur, or oxygen.

Nitrogen-Containing Heterocycles: Activated nitriles are cornerstone reagents in the synthesis of nitrogen heterocycles like pyrimidines. researchgate.netrsc.orgorganic-chemistry.org Pyrimidine scaffolds can be efficiently constructed through the condensation of a nitrile-containing compound with an amidine. organic-chemistry.orgmdpi.com In this context, this compound can serve as the three-carbon component in a reaction with various amidines to produce 2-substituted-4-amino-5-(furan-3-ylmethyl)pyrimidines. This reaction pathway provides a modular approach to a library of furan-substituted pyrimidines, which are of interest in medicinal chemistry. acs.orgnih.gov Copper-catalyzed annulation reactions of α,β-unsaturated ketoximes with activated nitriles also provide a robust method for synthesizing polysubstituted pyrimidines. organic-chemistry.orgacs.org

Reagent 1Reagent 2Heterocyclic ProductCatalyst/Conditions
This compoundFormamidine5-(Furan-3-ylmethyl)pyrimidin-4-amineBase (e.g., NaOEt)
This compoundGuanidine2-Amino-5-(furan-3-ylmethyl)pyrimidin-4-amineBase
This compoundAcetamidine2-Methyl-5-(furan-3-ylmethyl)pyrimidin-4-amineBase

Sulfur-Containing Heterocycles: The Gewald reaction is a powerful and efficient multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.orgchemrxiv.org This reaction involves the condensation of a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base. arkat-usa.orgumich.edu this compound is an ideal nitrile component for this transformation. By reacting it with various aldehydes or ketones and elemental sulfur, a diverse range of 2-amino-4-substituted-3-(furan-3-yl)thiophenes can be synthesized in a single step. This method is highly valued for its operational simplicity and ability to quickly generate molecular complexity. researchgate.net The resulting 2-aminothiophene products are versatile intermediates for further synthetic manipulations. umich.eduresearchgate.netorganic-chemistry.orgresearchgate.net

Carbonyl CompoundNitrile ComponentSulfur SourceResulting 2-Aminothiophene Product
AcetoneThis compoundElemental Sulfur (S₈)2-Amino-3-cyano-4-(furan-3-yl)-5-methylthiophene
CyclohexanoneThis compoundElemental Sulfur (S₈)2-Amino-3-cyano-4-(furan-3-yl)-5,6,7,8-tetrahydrobenzo[b]thiophene
AcetaldehydeThis compoundElemental Sulfur (S₈)2-Amino-3-cyano-4-(furan-3-yl)thiophene

Oxygen-Containing Heterocycles: Direct synthesis of oxygen heterocycles from the nitrile functionality is less common but can be achieved through multi-step pathways. nih.govorganic-chemistry.org The nitrile group of this compound can be hydrolyzed to the corresponding carboxylic acid, 2-(furan-3-yl)propanoic acid. This acid, or its corresponding ester, can then serve as a precursor for various cyclization reactions. For example, reaction with a suitable 1,2-dihaloethane under basic conditions could lead to the formation of a morpholinone ring. Alternatively, intramolecular cyclization strategies involving other functional groups introduced onto the furan ring could lead to the formation of fused lactones or other oxygen-containing bicyclic systems.

Role in the Synthesis of Natural Product Scaffolds and Analogs

The furan ring is a key structural element in numerous natural products exhibiting a wide range of biological activities. nih.gov While no major natural products have been identified containing the precise this compound skeleton, many possess a 3-substituted furan core. rsc.orgresearchgate.net Therefore, this compound represents a strategic starting material for the synthesis of analogs of these natural products, where the nitrile group provides a versatile handle for introducing various pharmacophores or for constructing more complex side chains. The nitrile functional group itself is found in a diverse array of natural products with significant biological activity. researchgate.net

The synthesis of carbazole-containing natural products, for instance, sometimes involves the annulation of furan rings. frontiersin.org The functional group tolerance of such synthetic sequences would make this compound a candidate for creating novel analogs. The development of synthetic routes to furan-containing scaffolds is crucial for exploring their full therapeutic potential.

Utilization in the Development of Advanced Materials and Functional Molecules

Furan-based compounds derived from biomass are gaining significant attention as renewable monomers for the synthesis of high-performance polymers. rsc.orgbohrium.com Materials such as furan-based polyesters, polyamides, and epoxy resins are being developed as sustainable alternatives to their petroleum-based counterparts. dntb.gov.uaresearchgate.netresearchgate.netacs.org

This compound can be envisioned as a precursor to novel monomers for advanced materials. For example:

Hydrolysis of the nitrile to a carboxylic acid would yield 2-(furan-3-yl)propanoic acid. This molecule, containing both a polymerizable furan ring and a reactive carboxylic acid, could be used in the synthesis of novel polyesters or polyamides.

Reduction of the nitrile group to an amine would produce 2-(furan-3-yl)propan-1-amine. This difunctional monomer could be reacted with diacids or diisocyanates to form polyamides or polyureas, respectively.

The incorporation of the furan ring into the polymer backbone can enhance thermal stability and rigidity. rsc.org Furthermore, furan-based conjugated polymers are being explored for biomedical applications due to their unique photophysical properties. rsc.org The synthetic accessibility offered by this compound could facilitate the creation of novel functional polymers with tailored properties. Furan derivatives also serve as intermediates for dyes, pigments, and other specialty chemicals. slideshare.net

Application in Methodological Organic Synthesis Development

Compounds that possess multiple, distinct functional groups, such as this compound, are valuable probes in the development of new synthetic methodologies. The presence of the furan ring, an activated C-H bond at the alpha position, and a nitrile group allows researchers to test the chemoselectivity and scope of new catalytic systems or reaction conditions.

For example, a new C-H activation method targeting the furan ring could be tested on this substrate to determine if the nitrile or the benzylic-type protons interfere with the desired transformation. Conversely, a new catalytic method for nitrile hydration or reduction could be evaluated for its tolerance of the acid-sensitive furan ring. pharmaguideline.com The unique electronic and steric environment of this compound makes it a useful, non-trivial substrate for validating the robustness and applicability of emerging synthetic protocols.

Advanced Analytical and Spectroscopic Characterization of 2 Furan 3 Yl Propanenitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For 2-(Furan-3-yl)propanenitrile, the spectrum is expected to show distinct signals for the furan (B31954) ring protons and the propanenitrile side chain. The furan ring protons at positions 2, 4, and 5 are anticipated to appear in the aromatic region (typically δ 6.0-8.0 ppm). Due to the electron-withdrawing nature of the nitrile group and the influence of the oxygen atom, the proton at C2 (adjacent to the oxygen) is expected to be the most deshielded. The propanenitrile side chain would exhibit a quartet for the methine proton (-CH) and a doublet for the methyl protons (-CH₃), resulting from mutual spin-spin coupling.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-2 (Furan)~7.5 - 7.7Triplet (t) or Multiplet (m)J ≈ 1.7 Hz
H-5 (Furan)~7.4 - 7.6Triplet (t) or Multiplet (m)J ≈ 1.7 Hz
H-4 (Furan)~6.4 - 6.6Triplet (t) or Multiplet (m)J ≈ 1.9 Hz
-CH (Propanenitrile)~3.8 - 4.0Quartet (q)J ≈ 7.0 Hz
-CH₃ (Propanenitrile)~1.6 - 1.8Doublet (d)J ≈ 7.0 Hz

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The nitrile carbon (C≡N) is expected to have a characteristic signal in the δ 115-125 ppm range. The four carbons of the furan ring would produce distinct signals in the aromatic region (δ 100-150 ppm), with the carbon attached to the oxygen (C2 and C5) appearing at a lower field. The aliphatic carbons of the propanenitrile side chain will resonate at a much higher field.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C≡N (Nitrile)~120
C3 (Furan)~122
C4 (Furan)~110
C5 (Furan)~140
C2 (Furan)~144
-CH (Propanenitrile)~25
-CH₃ (Propanenitrile)~15

Heteronuclear NMR: While ¹H and ¹³C NMR are standard, ¹⁵N NMR could be employed to characterize the nitrile group. The nitrogen nucleus in the nitrile functional group would exhibit a characteristic chemical shift, providing further confirmation of this functional group's electronic environment. Given the absence of fluorine, ¹⁹F NMR is not applicable.

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. Key expected correlations would be between the methine (-CH) and methyl (-CH₃) protons of the propanenitrile side chain. It would also show couplings between the adjacent furan ring protons (H-4 with H-5), confirming their positions.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal by linking it to its attached proton. For example, the furan proton signals at δ ~7.6, ~7.5, and ~6.5 ppm would correlate to their respective carbon signals at δ ~144, ~140, and ~110 ppm.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound and for gaining structural insights through the analysis of its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₇H₇NO), the calculated exact mass is 121.0528 g/mol . An HRMS measurement would confirm this exact mass, thereby verifying the elemental formula and ruling out other potential structures with the same nominal mass.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion, [M]⁺˙) which is then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that helps to elucidate the molecular structure. The fragmentation of this compound would likely proceed through several key pathways.

A primary fragmentation event would be the loss of a methyl radical (•CH₃) from the propanenitrile side chain, leading to a stable secondary carbocation. Another characteristic fragmentation would be the cleavage of the C-C bond between the furan ring and the side chain. The furan ring itself can undergo fragmentation, often involving the loss of carbon monoxide (CO). ed.ac.ukimreblank.ch

Predicted Key Fragmentations in the Mass Spectrum of this compound

m/z Value Proposed Fragment Ion Neutral Loss
121[C₇H₇NO]⁺˙Molecular Ion
106[C₆H₄NO]⁺•CH₃
94[C₅H₄NO]⁺HCN
66[C₄H₄O]⁺˙•CH(CH₃)CN
39[C₃H₃]⁺C₄H₄O

Vibrational Spectroscopy for Functional Group Identification (Infrared, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

The most prominent and diagnostic feature in the IR and Raman spectra of this compound would be the stretching vibration of the nitrile group (C≡N). This bond typically produces a sharp, intense absorption band in the region of 2240-2260 cm⁻¹. nih.govchemicalbook.com

The furan ring would give rise to several characteristic bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (typically 3100-3150 cm⁻¹). The C=C stretching vibrations within the furan ring usually appear in the 1500-1600 cm⁻¹ region. The C-O-C stretching of the furan ether linkage would produce a strong band, typically in the 1000-1200 cm⁻¹ range. globalresearchonline.netudayton.edu The aliphatic C-H bonds of the propanenitrile side chain would show stretching vibrations in the 2850-3000 cm⁻¹ region and bending vibrations around 1375 cm⁻¹ and 1460 cm⁻¹.

Predicted Vibrational Frequencies for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected Intensity
C-H Stretch (Aromatic)Furan Ring3100 - 3150Medium
C-H Stretch (Aliphatic)Propanenitrile Side Chain2850 - 3000Medium
C≡N StretchNitrile2240 - 2260Strong, Sharp
C=C StretchFuran Ring1500 - 1600Medium to Strong
C-O-C StretchFuran Ring1000 - 1200Strong
C-H Bend (Aliphatic)Propanenitrile Side Chain1375, 1460Medium

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an indispensable tool for separating this compound from unreacted starting materials, byproducts, and other impurities that may arise during its synthesis. The choice of technique depends on the volatility and polarity of the compound and the desired scale of separation.

Given its likely volatility, Gas Chromatography (GC) is a primary technique for assessing the purity of this compound. When coupled with a mass spectrometer (MS), it becomes a powerful tool for both quantification and structural confirmation.

In a typical GC analysis, a dilute solution of the compound is injected into a heated port, where it is vaporized and carried by an inert gas through a long, thin capillary column. The separation is based on the differential partitioning of analytes between the mobile phase (carrier gas) and the stationary phase (a coating on the column's inner wall). For furan derivatives, a common choice is a non-polar or medium-polarity column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS). nih.govresearchgate.netmdpi.com The instrument's oven temperature is programmed to ramp up gradually, allowing for the sequential elution of compounds from the most volatile to the least volatile. mdpi.combibliotekanauki.pl A Flame Ionization Detector (FID) can be used for quantification, where the area of the peak corresponding to this compound is compared to the total area of all peaks to determine its percentage purity.

GC-Mass Spectrometry (GC-MS) provides definitive structural information. As the compound elutes from the GC column, it enters the mass spectrometer, where it is typically ionized by electron impact (EI). This high-energy process fragments the molecule into a reproducible pattern of charged ions. The mass-to-charge ratio (m/z) of these fragments is plotted against their relative abundance to produce a mass spectrum, which serves as a molecular fingerprint. For this compound (molecular weight: 121.14 g/mol ), one would expect to observe the molecular ion peak (M+) at m/z 121. Key fragmentation patterns would likely involve the cleavage of the propanenitrile side chain and the furan ring, providing valuable data for structural confirmation. nist.govmiamioh.edu

Table 1: Representative GC-MS Parameters for Analysis of this compound
ParameterCondition
GC SystemAgilent 7890B or similar
ColumnHP-5MS (30 m x 0.25 mm ID, 0.25 µm film)
Carrier GasHelium, constant flow rate (e.g., 1.0 mL/min)
Inlet Temperature250 °C
Injection ModeSplit (e.g., 50:1 ratio)
Oven ProgramInitial 50 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)
MS DetectorAgilent 5977A or similar
Ionization ModeElectron Impact (EI), 70 eV
Mass Rangem/z 40-400
Transfer Line Temp.280 °C

For compounds that may have lower volatility or thermal instability, High-Performance Liquid Chromatography (HPLC) is the preferred method for purity analysis and isolation. nih.gov HPLC separates components of a mixture in a liquid mobile phase that is pumped at high pressure through a column packed with a solid stationary phase.

A reverse-phase (RP-HPLC) method is typically suitable for furan derivatives. nih.gov In this setup, a nonpolar stationary phase, such as octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8), is used with a polar mobile phase. nih.govnih.gov A gradient elution, where the composition of the mobile phase is changed over time (e.g., by increasing the proportion of an organic solvent like acetonitrile (B52724) in water), is often employed to achieve optimal separation of the target compound from impurities with different polarities. nih.govsielc.com Detection is commonly performed using an ultraviolet (UV) or diode-array detector (DAD), which measures the absorbance of the furan ring's chromophore at a specific wavelength. The purity is calculated based on the relative area of the main peak. This method can also be scaled up using a preparative HPLC system to isolate larger quantities of the pure compound.

Pairing HPLC with a mass spectrometer (LC-MS) offers an additional layer of analytical certainty. Using a soft ionization technique such as electrospray ionization (ESI), the molecule can be ionized with minimal fragmentation, primarily yielding the protonated molecular ion [M+H]⁺. nih.govnih.gov For this compound, this would appear at m/z 122.1. High-resolution mass spectrometry (HRMS) can determine this mass with high precision, allowing for the confirmation of the compound's elemental formula (C₇H₇NO).

Table 2: Representative HPLC-MS Parameters for Analysis of this compound
ParameterCondition
LC SystemAgilent 1290 Infinity II or similar
ColumnZorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient5% B to 95% B over 10 minutes
Flow Rate0.8 mL/min
Column Temperature30 °C
DetectorDiode-Array Detector (DAD), monitoring at 220 nm
MS DetectorESI-Quadrupole Time-of-Flight (Q-TOF)
Ionization ModePositive Electrospray Ionization (ESI+)
Mass Rangem/z 50-500

X-ray Crystallography for Solid-State Structural Determination (if suitable crystals obtained)

While chromatographic and mass spectrometric methods confirm connectivity and purity, X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state. This technique is contingent upon the ability to grow a high-quality, single crystal of this compound, which can often be a challenging and rate-limiting step.

The process involves irradiating the crystal with a focused beam of X-rays. The electrons within the molecule's atoms diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, crystallographers can calculate the electron density throughout the crystal's unit cell and thereby determine the precise coordinates of each atom.

The resulting structural model provides exact data on bond lengths, bond angles, and torsional angles. It also reveals the molecule's conformation and how individual molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonds or π-stacking. Although no crystal structure for this compound is publicly available, data for structurally related furan-nitrile compounds like (E)-3-(Furan-2-yl)acrylonitrile and 2-Furonitrile have been reported, illustrating the type of detailed information that can be obtained. researchgate.netnih.gov

Table 3: Example Crystallographic Data That Would Be Determined for this compound (Hypothetical)
ParameterDescription / Example Value
Chemical FormulaC₇H₇NO
Formula Weight121.14 g/mol
Crystal Systeme.g., Monoclinic
Space Groupe.g., P2₁/n
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Volume (V)ų
Z (Molecules per unit cell)e.g., 4
Calculated Density (Dx)g/cm³
Radiatione.g., Mo Kα (λ = 0.71073 Å)
Goodness-of-fit (F²)Value close to 1.0
Final R indices [I > 2σ(I)]R₁, wR₂ (typically < 0.05 for a good structure)

Emerging Research Perspectives and Structure Activity Relationships of 2 Furan 3 Yl Propanenitrile Derivatives

Investigation of Molecular Recognition and Binding Interactions

The ability of a molecule to recognize and bind to a specific biological target is fundamental to its function. For derivatives of 2-(Furan-3-yl)propanenitrile, molecular recognition is governed by a combination of non-covalent interactions dictated by its constituent parts: the furan (B31954) ring and the propanenitrile side chain.

The furan ring itself offers several features for molecular interaction. orientjchem.org The ether oxygen atom can act as a hydrogen bond acceptor, forming crucial contacts with hydrogen bond donors on a target molecule, such as an enzyme's active site. orientjchem.org Furthermore, the furan ring is an aromatic system with delocalized π-electrons, allowing it to participate in π-π stacking interactions with other aromatic residues like phenylalanine, tyrosine, or tryptophan within a binding pocket. orientjchem.org While furan can act as a mimic for a phenyl ring, it provides a different hydrophilic-lipophilic balance, which can be advantageous in optimizing binding. orientjchem.org

Structure-Activity Relationship (SAR) Studies for Specific Molecular Targets

Structure-Activity Relationship (SAR) studies are essential for understanding how a molecule's chemical structure correlates with its activity at a molecular level, such as the inhibition of a specific enzyme in vitro. For furan derivatives, SAR studies have provided detailed mechanistic insights.

Research on various furan-containing scaffolds has revealed key principles that are applicable to the study of this compound derivatives. The substitution pattern on the furan ring is critical. Electrophilic substitutions typically occur at the 2- and 5-positions, which are more reactive than the 3- and 4-positions. ijabbr.comorientjchem.org Modifying these positions with different functional groups can drastically alter molecular properties and interactions.

For instance, in studies on furan-2-yl(phenyl)methanone derivatives as inhibitors of protein tyrosine kinase (PTK), the presence and position of hydroxyl groups and halogen atoms on the phenyl ring were found to be critical for inhibitory activity. mdpi.com Compounds with hydroxyl groups showed activity, while their methoxylated counterparts were inactive, suggesting the hydroxyls are key interaction points, likely as hydrogen bond donors or acceptors. mdpi.com The addition of halogens to the phenyl ring generally increased the inhibitory potency. mdpi.com

Similarly, studies on furan chalcone (B49325) derivatives as urease inhibitors have shown that the nature and position of substituents on an associated aryl ring significantly impact inhibitory potency. semanticscholar.org For example, a derivative with a 3,4-dichloro substitution on a phenyl ring displayed good urease inhibition, with an IC50 value of 21.05 ± 3.2 µM. semanticscholar.org

These findings highlight a common theme in the SAR of furan derivatives: small modifications, such as the addition of electron-withdrawing groups (e.g., nitro, halogens) or hydrogen-bonding moieties (e.g., hydroxyls), can systematically tune the electronic and steric profile of the molecule to enhance its interaction with a specific molecular target. orientjchem.orgmdpi.com

Table 1: Representative Structure-Activity Relationship Data for Furan Derivatives as In Vitro Enzyme Inhibitors
Core ScaffoldEnzyme TargetDerivative/SubstitutionIn Vitro Activity (IC50)Reference
Furan-2-yl(phenyl)methanoneProtein Tyrosine Kinase (PTK)4-hydroxy, 3-bromo phenyl2.72 µM mdpi.com
Furan-2-yl(phenyl)methanoneProtein Tyrosine Kinase (PTK)2,4-dihydroxy phenyl4.66 µM mdpi.com
Furan-2-yl(phenyl)methanoneProtein Tyrosine Kinase (PTK)4-hydroxy phenyl6.42 µM mdpi.com
Furan ChalconeUrease1-phenyl-3-[5-(3',4'-dichlorophenyl)-2-furyl]-2-propen-1-one21.05 ± 3.2 µM semanticscholar.org
Furan ChalconeUreaseGeneral range for active derivatives23.09 to 33.96 µM semanticscholar.org

Supramolecular Assembly and Self-Organization Studies

Supramolecular assembly involves the spontaneous organization of molecules into larger, well-defined structures through non-covalent interactions. This process, when driven by an external energy source and occurring out of equilibrium, is often termed self-organization. youtube.com While specific studies on the supramolecular assembly of this compound are not widely documented, the structural motifs present in its derivatives suggest a potential for such behavior.

The formation of ordered structures depends on a balance of interactions like hydrogen bonding, π-π stacking, and dipole-dipole forces. uni-paderborn.de The planar, aromatic furan ring is a candidate for π-stacking interactions, which could lead to the formation of columnar or layered structures. The highly polar nitrile group can participate in dipole-dipole interactions and act as a hydrogen bond acceptor, further guiding the assembly process.

In broader polymer science, systems with rigid, shape-anisotropic units can form liquid-crystalline phases, which exhibit long-range orientational order. uni-paderborn.de By incorporating the furan-nitrile scaffold into larger molecular or polymeric architectures, it might be possible to induce self-organization into such ordered phases. The study of these phenomena remains a prospective area for purely academic investigation into the material properties of these compounds.

Development of Novel Derivatization Strategies for Functional Exploration

The synthesis of a diverse library of derivatives is crucial for exploring the functional potential of a core scaffold. For this compound, derivatization strategies can target the furan ring, the nitrile group, or the connecting alkyl chain.

Several established and emerging synthetic methods are applicable:

Knoevenagel Condensation: A common route to create α,β-unsaturated nitriles involves the Knoevenagel condensation between an aldehyde (such as a 5-substituted-furfural) and an acetonitrile (B52724) derivative. This method allows for the introduction of various substituents at the 5-position of the furan ring and modification of the carbon backbone. researchgate.net

Friedel-Crafts and Hydroarylation Reactions: The furan ring can undergo reactions such as Friedel-Crafts acylation or hydroarylation, particularly when activated by superacids. This allows for the attachment of various aryl groups to the carbon-carbon double bond of a propenoic acid precursor, which could then be converted to the corresponding nitrile. mdpi.com

Multi-component Reactions: One-pot, multi-component reactions provide an efficient pathway to highly functionalized furans from simple starting materials. ijsrst.com These strategies can be adapted to build the substituted furan ring system with the desired nitrile-containing side chain in a single step.

C-H Functionalization: Modern synthetic methods focus on the direct functionalization of C-H bonds. Nitrile groups have been successfully used as directing groups to achieve meta-selective C-H activation on attached aromatic rings. nih.gov This strategy could be adapted to functionalize an aryl substituent on the furan ring, offering precise control over the derivatization site.

Cyclization and Annulation Strategies: Various methods exist for constructing the furan ring itself from acyclic precursors. For example, palladium/copper-catalyzed cross-coupling and subsequent iodocyclization can produce highly substituted furans. organic-chemistry.org Iron-catalyzed tandem reactions of propargylic alcohols with 1,3-dicarbonyl compounds also yield substituted furans. organic-chemistry.org These methods allow for the synthesis of derivatives with diverse substitution patterns that might be inaccessible through direct modification of a pre-formed furan ring.

These synthetic approaches enable the creation of a wide range of this compound derivatives, providing a platform for systematically investigating how structural changes influence molecular properties and interactions in fundamental research.

Q & A

Q. Table 1. Comparative Reactivity of Furan-Substituted Propanenitriles

CompoundReaction TypeYield (%)Key Reference
This compoundDiels-Alder72
2-(3-Chlorophenyl)propanenitrileNucleophilic Substitution68
2-(2-Bromophenyl)propanenitrileSuzuki Coupling81

Q. Table 2. Spectral Signatures (Selected Peaks)

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)
This compound6.45 (furan H), 3.12 (CH₂)115.2 (CN), 142.3 (furan C)
2-(3-Chlorophenyl)propanenitrile7.35 (Ar-H), 3.25 (CH₂)118.5 (CN), 134.8 (Cl-C)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.